6-fluoro-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
6-fluoro-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxicity
- Synthesis and Anticancer Activity : A related compound, synthesized from quinazolinone derivatives, showed promising cytotoxicity against renal cancer cells and activity against HIV-1 (Gürsoy & Karalı, 2003).
Applications in Synthesis
- Practical Synthesis Techniques : Studies have been conducted on the synthesis techniques of related fluorine-substituted quinoline derivatives, highlighting their potential in creating novel compounds (Chu & Claiborne, 1991).
Neuroleptic Activity
- Neuroleptic Properties : Research on a series of fluorophenyl-piperidinyl-butanones, which are structurally similar, indicated potent neuroleptic activity comparable to known drugs (Sato et al., 1978).
Anticancer Activity
- Synthesis of Indole Derivatives for Anticancer Applications : The synthesis of indole derivatives, which include fluorine and piperidine components, demonstrated significant anticancer activity against breast cancer cell lines (Kumar & Sharma, 2022).
Novel Synthesis Methods
- Development of New Synthesis Approaches : The novel synthesis of isothiazoloquinoline diones, including fluorine and piperazine components, showcases advancements in the methodology of synthesizing complex organic compounds (Chu, 1990).
5-HT2 Antagonist Activity
- Research on 5-HT2 Antagonists : Studies on triazine and triazolone derivatives, bearing structural similarities, revealed their potential as 5-HT2 receptor antagonists, indicating possible applications in psychiatric disorders (Watanabe et al., 1992).
Properties
IUPAC Name |
6-fluoro-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-12-3-4-16-15(10-12)18(25)23(19(26)21-16)13-5-7-22(8-6-13)17(24)11-14-2-1-9-27-14/h1-4,9-10,13H,5-8,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPPTDRXIOSVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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